Budesonide 21-acetate, commonly referred to as budesonide, is a glucocorticoid steroid with potent anti-inflammatory properties. It is widely used in the management of asthma and chronic obstructive pulmonary disease (COPD), as well as in the treatment of inflammatory bowel diseases like Crohn's disease. The drug's efficacy is attributed to its high topical activity and low systemic side effects due to rapid hepatic metabolism9.
Budesonide 21-acetate is synthesized through the condensation of 11β,16α,17α,21-tetrahydroxy-1,4-pregnadiene-3,20-dione 21-acetate with n-butyraldehyde in a hydrofluoric acid medium (concentration between 70% and 80%). [] This condensation reaction results in a crude product that is then crystallized from ethanol. []
The molecular structure of Budesonide 21-acetate has been studied using Nuclear Magnetic Resonance (NMR) spectroscopy. [] Complete spectral assignments were achieved using deuterated chloroform (CDCl3) as the solvent and tetramethylsilane (TMS) as the internal standard. [] Various two-dimensional NMR techniques, including 1H-1H Correlation Spectroscopy (COSY), Heteronuclear Multiple Quantum Coherence (HMQC), Heteronuclear Multiple Bond Correlation (HMBC), and Nuclear Overhauser Effect Spectroscopy (NOESY) were employed. [] These analyses confirmed the absolute configuration of the molecule, particularly at the chiral C22 carbon, which distinguishes the (22R) and (22S) isomers. []
Budesonide 21-acetate can be hydrolyzed to yield Budesonide. [, ] This hydrolysis is typically carried out after the isolation and crystallization of Budesonide 21-acetate from the condensation reaction mixture. [] The hydrolysis product, Budesonide, is subsequently crystallized from ethyl acetate. []
In the field of respiratory diseases, budesonide has been shown to improve lung function and bronchial hyperreactivity in patients with asthma. A study demonstrated that budesonide was more effective than terbutaline, a beta 2-agonist, in improving peak expiratory flow rates and reducing airway inflammation1. For COPD, a complex with hydroxypropyl-β-cyclodextrin (HPβCD) enhanced the anti-inflammatory effects of budesonide, suggesting a role in modulating cholesterol-enriched domains involved in inflammatory signaling5.
Budesonide is also used in the treatment of Crohn's disease. An oral controlled-release preparation of budesonide was evaluated for its efficacy and safety in maintaining remission in patients with ileal or ileocecal Crohn's disease. The study found that budesonide at a dose of 6 mg/day was well tolerated and prolonged remission, although the effect was not sustained at 1-year follow-up9.
Interestingly, budesonide has been explored as a prophylactic treatment for acute mountain sickness (AMS). It was found to blunt the response of aldosterone to renin elevation by suppressing angiotensin-converting enzyme (ACE) upon high-altitude exposure, which may contribute to its mechanism in preventing AMS6.
In ophthalmology, budesonide has been studied for its ability to inhibit the expression of vascular endothelial growth factor (VEGF) in retinal pigment epithelial cells. Subconjunctival administration of budesonide nano- and microparticles sustained retinal drug levels and could potentially be used to treat diseases characterized by increased VEGF expression10.
Research into improving the solubility and anti-inflammatory activity of budesonide has led to the synthesis of novel conjugates. These conjugates, such as budesonide-21-glycine ester, have shown increased water solubility and sustained anti-inflammatory effects in both in vitro and in vivo studies4.
Budesonide's primary mechanism of action involves binding to the glucocorticoid receptor, which leads to the modulation of gene expression and suppression of inflammatory mediators. It has been shown to have a high affinity for the glucocorticoid receptor, with a relative receptor affinity of 855 compared to dexamethasone7. Budesonide also undergoes esterification in airway tissues, forming intracellular esters that prolong its anti-inflammatory activity and therapeutic ratio2. This esterification process is rapid and contributes to the drug's prolonged local tissue binding and efficacy2. Additionally, budesonide inhibits the expression of adhesion molecules such as ICAM-1 and VCAM-1 on human lung fibroblasts, which may reduce the infiltration of inflammatory cells into pulmonary tissue3. Furthermore, budesonide has been found to activate the pregnane X receptor (PXR), leading to the induction of cytochrome P450 enzymes involved in drug metabolism, such as CYP3A48.
CAS No.: 119365-69-4
CAS No.: 22756-36-1
CAS No.: 21583-32-4
CAS No.: 2922-44-3
CAS No.:
CAS No.: 147075-91-0